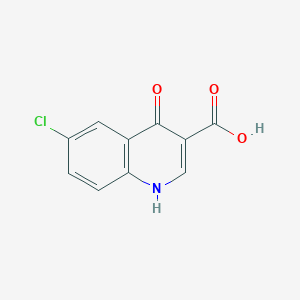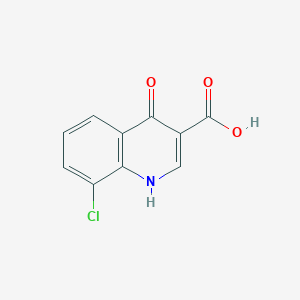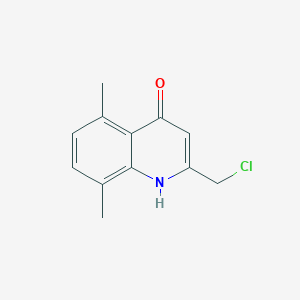
2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one
Descripción general
Descripción
The compound “2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one” belongs to the class of organic compounds known as quinolines and derivatives . Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for “2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one” are not available, similar compounds such as 2-chloromethyl-1H-benzimidazole derivatives are synthesized by condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Quinazolinonyl Imidazolidinones : 2-Chloromethyl-3-methylquinazolin-4(3H)-one, a related compound, is used in synthesizing imidazolidinones, indicating its role in forming complex organic compounds (Reddy, Reddy, & Vasantha, 2003).
- Influence of N-atoms in Molecules : Research on derivatives of 2,3-dipyridyl-5,8-dimethylquinoline demonstrates how additional nitrogen atoms in molecules like 2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one can impact the formation of intramolecular bonds (Brzezinski, Olejnik, & Zundel, 1987).
- Antimalarial Applications : The compound's derivatives have been explored for synthesizing antimalarial agents, suggesting its potential in medicinal chemistry (Lutz & Sanders, 1976).
- Synthesis of Anticancer Agents : 2-Chloromethyl-4(3H)-quinazolinone derivatives, closely related to the compound , have been synthesized as intermediates for anticancer agents, highlighting its importance in drug development (Li et al., 2010).
Molecular and Material Science Applications
- Properties of Similar Compounds : Studies on compounds like 4-Chloromethyl-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline provide insights into the chemical behavior of chloromethyl-quinoline derivatives, which could be relevant for material science applications (Mikhailovskii & Vakhrin, 2002).
- IR-Polarizing Film Development : Research involving chloromethyl-quinoline derivatives in the creation of IR-polarizing films shows the potential of these compounds in advanced material sciences (Shahab et al., 2016).
Propiedades
IUPAC Name |
2-(chloromethyl)-5,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-7-3-4-8(2)12-11(7)10(15)5-9(6-13)14-12/h3-5H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLVRHPZEYBTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=C(NC2=C(C=C1)C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589827 | |
| Record name | 2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one | |
CAS RN |
946755-49-3 | |
| Record name | 2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



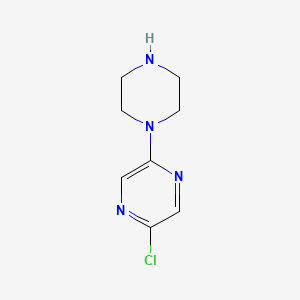
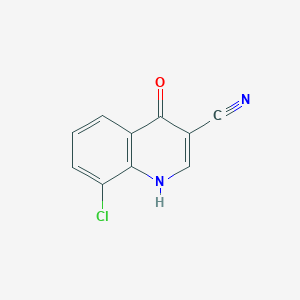

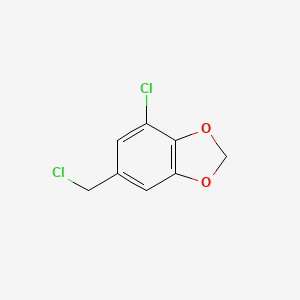
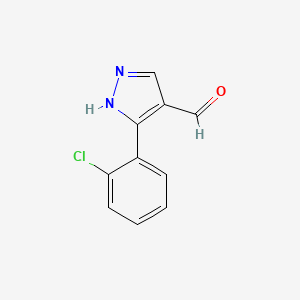

![1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B3024812.png)
![2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3024814.png)




